2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O.ClH/c13-10-3-1-2-4-11(10)15-5-7-16(8-6-15)12(17)9-14;/h1-4H,5-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAWAYOMAGSNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol or amine, and substitution may yield a halogenated derivative or other substituted compounds.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with a piperazine moiety exhibit antidepressant properties. Specifically, studies have shown that derivatives similar to 2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride can modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation.
Case Study
A study published in Journal of Medicinal Chemistry evaluated the efficacy of piperazine derivatives in animal models of depression. The results demonstrated a significant reduction in depressive-like behaviors, suggesting potential for this compound as an antidepressant agent .
Antipsychotic Potential
The compound's structural similarity to known antipsychotics points to its potential use in treating schizophrenia and other psychotic disorders. Its ability to interact with dopamine receptors could help alleviate symptoms associated with these conditions.
Case Study
In a double-blind clinical trial, a related piperazine derivative was tested against placebo in patients with schizophrenia. The findings indicated a marked improvement in psychotic symptoms among those receiving the active treatment compared to the placebo group .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing oxidative stress and inflammation in neuronal cells, it may help preserve cognitive function.
Case Study
A recent investigation reported that treatment with similar piperazine compounds led to decreased neuronal apoptosis in vitro, indicating protective effects against neurodegeneration .
Research Methodologies
Research on this compound typically employs several methodologies:
- In vitro assays : To assess receptor binding affinity and cellular effects.
- Animal models : To evaluate behavioral outcomes related to depression and psychosis.
- Clinical trials : To determine safety and efficacy in human subjects.
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: 2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride
- Molecular Formula : C₁₂H₁₇ClFN₃O
- CAS Number : 1605772-63-1
- Key Features: A piperazine core substituted with a 2-fluorophenyl group at the N-4 position. An amino ethanone moiety (CH₂NH₂-C=O) attached to the piperazine N-1 position. Hydrochloride salt form enhances solubility and stability.
Synthesis : Likely involves condensation of a piperazine derivative with chloroacetyl chloride, followed by amination (similar to procedures in ).
Structural and Functional Comparison with Analogues
Table 1: Molecular Data of Selected Piperazine Derivatives
Table 2: Substituent Effects on Physicochemical and Pharmacological Properties
Pharmacological Activity
- Target Compound: The amino group enables hydrogen bonding with biological targets (e.g., neurotransmitter receptors), while the 2-fluorophenyl group balances lipophilicity for membrane permeability .
- S-73 (): Exhibits α1-adrenolytic and antiarrhythmic activity due to the 2,4-difluorophenyl group and pyrrolidinone moiety, highlighting the role of fluorine in enhancing receptor affinity .
- Chloro Analogues (): Chloro substituents may confer higher reactivity but lower metabolic stability compared to amino groups.
Biological Activity
2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride (CAS Number: 1605772-63-1) is a compound of interest in pharmacological research due to its potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is C₁₂H₁₆FN₃O·ClH, with a molecular weight of 273.74 g/mol. It is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆FN₃O·ClH |
| Molecular Weight | 273.74 g/mol |
| CAS Number | 1605772-63-1 |
| Storage Temperature | Ambient |
The biological activity of this compound is primarily attributed to its interaction with various receptors and transporters in the body:
-
Equilibrative Nucleoside Transporters (ENTs) :
- Recent studies indicate that derivatives of compounds similar to 2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one have shown inhibitory effects on ENTs, which play crucial roles in nucleoside transport and metabolism. These transporters are involved in the regulation of adenosine levels, impacting various physiological processes including neurotransmission and immune responses .
- Serotonin Receptors :
- Dopamine Receptors :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has shown that:
- Fluorination at the phenyl ring enhances binding affinity to target receptors.
- Piperazine modifications can alter selectivity between different subtypes of receptors, potentially leading to varied therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound and its analogs:
- In Vitro Studies :
- Animal Models :
- Cytotoxicity Assays :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
